molecular formula C8H10N2O2 B14185477 3-Amino-2-(pyridin-4-YL)propanoic acid

3-Amino-2-(pyridin-4-YL)propanoic acid

Cat. No.: B14185477
M. Wt: 166.18 g/mol
InChI Key: KPKYTVXOIPYFSM-UHFFFAOYSA-N
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Description

3-Amino-2-(pyridin-4-yl)propanoic acid is an alanine derivative with a pyridine ring attached to the beta carbon of the amino acid. This compound is known for its potential applications in various fields, including chemistry, biology, and medicine. It is often used in scientific research due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-(pyridin-4-yl)propanoic acid typically involves the reaction of pyridine derivatives with amino acids under specific conditions. One common method is the reaction of 4-pyridinecarboxaldehyde with alanine in the presence of a reducing agent such as sodium borohydride. The reaction is carried out in an aqueous medium at room temperature, followed by purification through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis or the use of biocatalysts to enhance yield and purity. These methods are designed to be cost-effective and environmentally friendly, ensuring the compound can be produced in large quantities for various applications .

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-(pyridin-4-yl)propanoic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Mechanism of Action

The mechanism of action of 3-Amino-2-(pyridin-4-yl)propanoic acid involves its interaction with various molecular targets and pathways. It can act as a ligand for metal ions, forming coordination complexes that exhibit unique chemical and biological properties. Additionally, its amino group can participate in hydrogen bonding and other interactions, influencing its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(pyridin-3-yl)propanoic acid
  • 2-Amino-3-(pyridin-2-yl)propanoic acid
  • 3-(4-Pyridyl)propanoic acid

Uniqueness

3-Amino-2-(pyridin-4-yl)propanoic acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The presence of the pyridine ring at the beta position allows for specific interactions with enzymes and receptors, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C8H10N2O2

Molecular Weight

166.18 g/mol

IUPAC Name

3-amino-2-pyridin-4-ylpropanoic acid

InChI

InChI=1S/C8H10N2O2/c9-5-7(8(11)12)6-1-3-10-4-2-6/h1-4,7H,5,9H2,(H,11,12)

InChI Key

KPKYTVXOIPYFSM-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(CN)C(=O)O

Origin of Product

United States

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